5-(4-Fluoro-3-methylbenzoyl)-2-methoxyaniline
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Description
5-(4-Fluoro-3-methylbenzoyl)-2-methoxyaniline is a useful research compound. Its molecular formula is C15H14FNO2 and its molecular weight is 259.28. The purity is usually 95%.
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Biological Activity
5-(4-Fluoro-3-methylbenzoyl)-2-methoxyaniline, a compound with significant potential in medicinal chemistry, has been the subject of various studies exploring its biological activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a methoxyaniline moiety substituted with a fluoro and methyl group. This structural configuration is crucial for its interaction with biological targets, influencing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include :
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It can bind to receptors that modulate cell signaling pathways, impacting processes such as proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Properties
Research indicates that this compound possesses significant anticancer activity. In vitro studies have demonstrated effectiveness against several cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MDA-MB-468 (Breast) | <1 | Strong growth inhibition |
HT29 (Colon) | 2 | Moderate growth inhibition |
HCT-116 (Colon) | 3 | Moderate growth inhibition |
These findings suggest that the compound could be developed as a potential therapeutic agent for breast and colon cancers due to its low micromolar GI50 values observed in sensitive cell lines .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies have reported effective inhibition against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus (MRSA) | 15 |
Escherichia coli | 20 |
Candida albicans | 25 |
The compound's ability to combat resistant strains of bacteria highlights its potential in treating infections where conventional antibiotics fail .
Case Studies and Research Findings
A notable study investigated the effects of this compound on human cancer cell lines. The research demonstrated that co-treatment with cytochrome P450 inducers enhanced the compound's anticancer efficacy, suggesting a synergistic effect that warrants further exploration .
Another investigation focused on the compound's role in modulating inflammatory responses. Results indicated that it could reduce the production of pro-inflammatory cytokines in activated macrophages, further supporting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
(3-amino-4-methoxyphenyl)-(4-fluoro-3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-9-7-10(3-5-12(9)16)15(18)11-4-6-14(19-2)13(17)8-11/h3-8H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVMKIFIFMYFBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)OC)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.